Cas no 919896-15-4 (N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide)

N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a quinoline moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The propyl substitution at the benzimidazole nitrogen enhances lipophilicity, potentially improving membrane permeability. The quinoline-2-carboxamide group offers opportunities for hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins. Its well-defined synthetic route allows for structural modifications, making it a versatile intermediate for drug discovery. The compound’s stability under physiological conditions further supports its investigational use in pharmacological applications.
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide structure
919896-15-4 structure
商品名:N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide
CAS番号:919896-15-4
MF:C20H18N4O
メガワット:330.383123874664
CID:6509754
PubChem ID:17399080

N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • CHEMBL3637885
    • AKOS034077785
    • SR-05000022606
    • MMV1030799
    • Z29077812
    • SR-05000022606-1
    • N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide
    • EN300-7514936
    • 919896-15-4
    • PD061455
    • インチ: 1S/C20H18N4O/c1-2-13-24-18-10-6-5-9-16(18)22-20(24)23-19(25)17-12-11-14-7-3-4-8-15(14)21-17/h3-12H,2,13H2,1H3,(H,22,23,25)
    • InChIKey: DYGJLBLTVHZWLM-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC2C=CC=CC=2N=1)NC1=NC2C=CC=CC=2N1CCC

計算された属性

  • せいみつぶんしりょう: 330.14806121g/mol
  • どういたいしつりょう: 330.14806121g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 59.8Ų

N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7514936-0.05g
N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide
919896-15-4 95.0%
0.05g
$2755.0 2025-03-10

N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide 関連文献

N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamideに関する追加情報

N-(1-Propyl-1H-1,3-Benzodiazol-2-yl)Quinoline-2-Carboxamide: A Comprehensive Overview

N-(1-Propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide, with the CAS registry number 919896-15-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a quinoline moiety with a benzodiazole group. The quinoline ring system, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, is known for its versatility in various chemical applications. The benzodiazole group, on the other hand, adds additional electronic and steric properties to the molecule, making it a promising candidate for further research and development.

The synthesis of N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide involves a series of well-established organic reactions. The starting materials typically include quinoline derivatives and benzodiazole precursors, which are subjected to coupling reactions under specific conditions to form the desired product. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments highlight the potential for scaling up production to meet increasing demand in both academic and industrial settings.

One of the most exciting aspects of this compound is its potential application in drug discovery. Quinoline derivatives have long been recognized for their biological activity, particularly in anti-inflammatory and anticancer studies. The incorporation of the benzodiazole group further enhances these properties by introducing additional hydrogen bonding capabilities and π–π interactions. Recent studies have demonstrated that N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide exhibits potent inhibitory effects against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents targeting Alzheimer's disease and related conditions.

In addition to its pharmacological applications, N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide has shown promise in materials science. The molecule's aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its electronic properties could contribute to improved device performance. Preliminary results indicate that the compound exhibits favorable charge transport characteristics, making it a strong contender for future applications in advanced electronic materials.

The structural versatility of N-(1-propyl-1H-1,3-benzodiazol-2-yl)quinoline-2-carboxamide also lends itself to various chemical modifications. By altering substituents on either the quinoline or benzodiazole moieties, chemists can tailor the compound's physical and chemical properties to suit specific applications. For instance, introducing electron-withdrawing groups can enhance the molecule's stability under harsh conditions, while electron-donating groups may increase its reactivity in certain reactions. Such modifications not only expand the scope of potential uses but also underscore the compound's adaptability in diverse chemical environments.

From an environmental perspective, understanding the fate and behavior of N-(1-propyl-1H-1,3-benzodiazol-2-yil)quinoline=2-carboxamide in natural systems is crucial for assessing its safety and sustainability. Recent eco-toxicological studies have focused on evaluating its biodegradability and potential impact on aquatic ecosystems. Initial findings suggest that the compound undergoes slow degradation under aerobic conditions, raising concerns about its persistence in the environment. However, further research is needed to fully understand its ecological implications and develop strategies for minimizing environmental risks associated with its use.

In conclusion, N-(1-propyl=1H=1=3-benzodiazol=2-yil)quinoline=2-carboxamide (CAS No: 919896=15=4) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science, while ongoing research continues to uncover new insights into its properties and behaviors. As advancements in synthetic methods and characterization techniques continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial development.

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